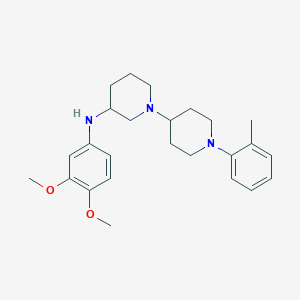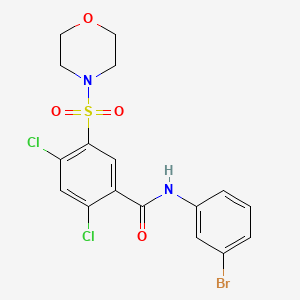![molecular formula C23H24N2O2S B6032892 (3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6032892.png)
(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters and ion channels in the brain.
Biochemical and Physiological Effects:
Studies have shown that '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to have anticonvulsant effects by modulating the activity of GABA receptors in the brain. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' in lab experiments include its potent therapeutic effects, ease of synthesis, and low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone'. These include investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, exploring its anti-cancer properties, and optimizing its pharmacokinetic properties for in vivo administration. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Métodos De Síntesis
The synthesis of '(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' involves the reaction between 3-methoxyphenylboronic acid, 4-phenyl-2-bromo-1,3-thiazole, and 3-piperidinylmethanone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires careful optimization of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
'(3-methoxyphenyl){1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone' has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[1-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-20-11-5-9-18(13-20)23(26)19-10-6-12-25(14-19)15-22-24-21(16-28-22)17-7-3-2-4-8-17/h2-5,7-9,11,13,16,19H,6,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQYJVFHGAYNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)

![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)

![2-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6032864.png)
![2-chloro-N'-{3-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B6032882.png)
![3-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-2-cyano-N-(4-hydroxyphenyl)acrylamide](/img/structure/B6032890.png)
![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6032898.png)
![1-(1H-imidazol-2-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6032903.png)
![5-(2-isoxazolidinylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6032917.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6032923.png)